molecular formula C14H17ClOS B14947943 2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane

2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane

Cat. No.: B14947943
M. Wt: 268.8 g/mol
InChI Key: DGKCHUVGSCHSNA-UHFFFAOYSA-N
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Description

(3-Chlorobicyclo[221]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-chlorobicyclo[2.2.1]hept-2-ene with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Chlorobicyclo[221]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable tool for the synthesis of biologically active compounds.

Industry

In the industrial sector, (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorobicyclo[2.2.1]hept-2-yl)methylsulfane
  • (3-Chlorobicyclo[2.2.1]hept-2-yl)phenylsulfane
  • (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)sulfane

Uniqueness

Compared to similar compounds, (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is unique due to the presence of the oxo-lambda~4~-sulfane group. This functional group imparts distinct chemical properties, making it more reactive in certain types of chemical reactions. Additionally, the combination of the bicyclic structure with the 4-methylphenyl group enhances its versatility in synthetic applications.

Properties

Molecular Formula

C14H17ClOS

Molecular Weight

268.8 g/mol

IUPAC Name

2-chloro-3-(4-methylphenyl)sulfinylbicyclo[2.2.1]heptane

InChI

InChI=1S/C14H17ClOS/c1-9-2-6-12(7-3-9)17(16)14-11-5-4-10(8-11)13(14)15/h2-3,6-7,10-11,13-14H,4-5,8H2,1H3

InChI Key

DGKCHUVGSCHSNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2C3CCC(C3)C2Cl

Origin of Product

United States

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